
Ethyl 2-(((benzyloxy)carbonyl)((1S,2R)-2-hydroxy-1,2-diphenylethyl)amino)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(((benzyloxy)carbonyl)((1S,2R)-2-hydroxy-1,2-diphenylethyl)amino)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(((benzyloxy)carbonyl)((1S,2R)-2-hydroxy-1,2-diphenylethyl)amino)acetate is not fully understood. However, it has been suggested that the compound may inhibit the activity of enzymes involved in cancer cell proliferation, such as topoisomerase II and histone deacetylases.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that Ethyl 2-(((benzyloxy)carbonyl)((1S,2R)-2-hydroxy-1,2-diphenylethyl)amino)acetate can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells. Additionally, the compound has been shown to have low toxicity towards normal cells, making it a promising candidate for further development as an anti-cancer drug.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Ethyl 2-(((benzyloxy)carbonyl)((1S,2R)-2-hydroxy-1,2-diphenylethyl)amino)acetate is its potent anti-cancer activity, which makes it a valuable tool for studying cancer biology and developing new anti-cancer drugs. However, the compound has some limitations, including its relatively complex synthesis method and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on Ethyl 2-(((benzyloxy)carbonyl)((1S,2R)-2-hydroxy-1,2-diphenylethyl)amino)acetate. One potential direction is to investigate its potential as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to develop more efficient and cost-effective synthesis methods for the compound. Additionally, further studies are needed to fully understand the mechanism of action of the compound and to identify potential drug targets for the development of new anti-cancer drugs.
In conclusion, Ethyl 2-(((benzyloxy)carbonyl)((1S,2R)-2-hydroxy-1,2-diphenylethyl)amino)acetate is a promising compound with potential applications in medicinal chemistry, particularly in the development of new anti-cancer drugs. While further research is needed to fully understand its mechanism of action and to identify potential drug targets, the compound's potent anti-cancer activity and low toxicity towards normal cells make it a valuable tool for studying cancer biology and developing new anti-cancer drugs.
Métodos De Síntesis
The synthesis of Ethyl 2-(((benzyloxy)carbonyl)((1S,2R)-2-hydroxy-1,2-diphenylethyl)amino)acetate involves the reaction of ethyl chloroacetate with N-Boc-protected amino alcohol, followed by the deprotection of the Boc group with TFA and the coupling reaction with benzyl chloroformate. The final product is obtained by the removal of the protecting groups with TFA.
Aplicaciones Científicas De Investigación
Ethyl 2-(((benzyloxy)carbonyl)((1S,2R)-2-hydroxy-1,2-diphenylethyl)amino)acetate has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of new anti-cancer drugs. It has been found to exhibit potent anti-proliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells.
Propiedades
Número CAS |
169453-10-5 |
|---|---|
Nombre del producto |
Ethyl 2-(((benzyloxy)carbonyl)((1S,2R)-2-hydroxy-1,2-diphenylethyl)amino)acetate |
Fórmula molecular |
C26H27NO5 |
Peso molecular |
433.5 g/mol |
Nombre IUPAC |
ethyl 2-[[(1S,2R)-2-hydroxy-1,2-diphenylethyl]-phenylmethoxycarbonylamino]acetate |
InChI |
InChI=1S/C26H27NO5/c1-2-31-23(28)18-27(26(30)32-19-20-12-6-3-7-13-20)24(21-14-8-4-9-15-21)25(29)22-16-10-5-11-17-22/h3-17,24-25,29H,2,18-19H2,1H3/t24-,25+/m0/s1 |
Clave InChI |
WSLSRJPPWZCWPF-LOSJGSFVSA-N |
SMILES isomérico |
CCOC(=O)CN([C@@H](C1=CC=CC=C1)[C@@H](C2=CC=CC=C2)O)C(=O)OCC3=CC=CC=C3 |
SMILES |
CCOC(=O)CN(C(C1=CC=CC=C1)C(C2=CC=CC=C2)O)C(=O)OCC3=CC=CC=C3 |
SMILES canónico |
CCOC(=O)CN(C(C1=CC=CC=C1)C(C2=CC=CC=C2)O)C(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



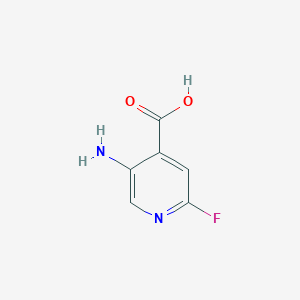
![(6R,7AS)-6-hydroxy-2-methylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B64572.png)
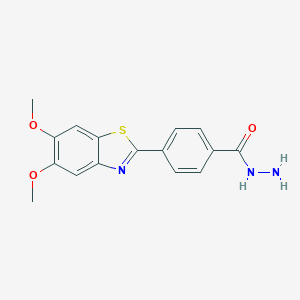
![3H-Imidazo[4,5-b]pyridin-3-ol](/img/structure/B64574.png)
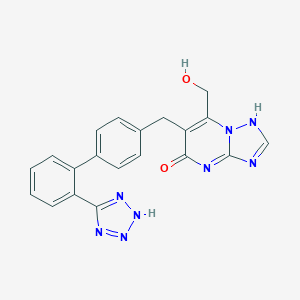
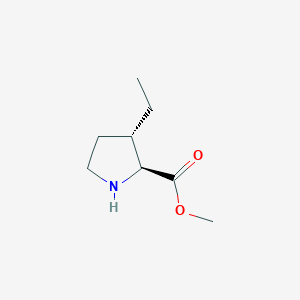
![(E)-N-Butyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylprop-2-enamide;hydrochloride](/img/structure/B64583.png)
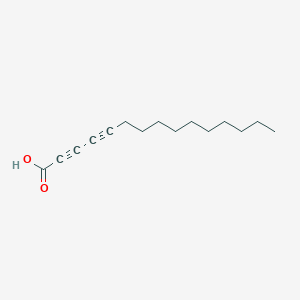
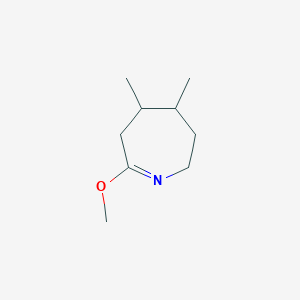
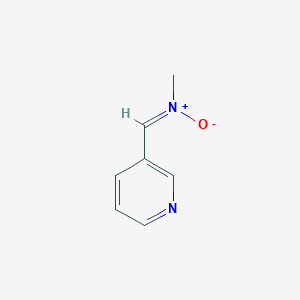
![Decanamide, N-[(1R,2R)-2-hydroxy-2-phenyl-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B64592.png)
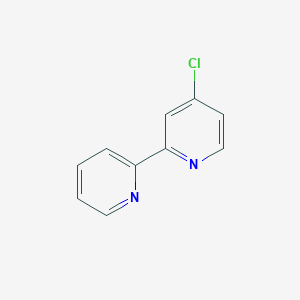
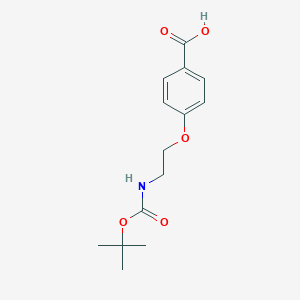
![N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine](/img/structure/B64601.png)